
(R)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride
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Overview
Description
®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 2-bromopyridine with ®-1-phenylethanamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A precursor in the synthesis of ®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride.
1-Phenylethanamine: Another compound used in similar synthetic routes.
Pyridine Derivatives: Various other pyridine derivatives with different substituents.
Uniqueness
®-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride is unique due to its specific bromine and ethanamine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Biological Activity
(R)-1-(6-Bromopyridin-2-yl)ethanamine dihydrochloride is a chiral amine with a molecular formula of C₇H₉BrN₂·2HCl. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its structural characteristics allow it to interact with various biological targets, making it a versatile candidate for further research.
Chemical Structure and Properties
The compound features a brominated pyridine ring at the 6-position and an ethanamine side chain. The presence of the bromine atom enhances its reactivity, facilitating various chemical transformations, including cross-coupling reactions such as Suzuki and Heck reactions. This structural versatility is crucial for synthesizing derivatives with diverse biological activities.
This compound's mechanism of action primarily involves its interaction with specific receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with enzyme inhibitors and other therapeutic agents.
Enzyme Inhibition
Research indicates that this compound may serve as a precursor for enzyme inhibitors. Its ability to inhibit certain enzymes has been noted, although specific targets require further elucidation. The compound's pharmacokinetic properties suggest favorable absorption characteristics, making it a candidate for drug development.
Neuroprotective Effects
In related studies, compounds similar to (R)-1-(6-Bromopyridin-2-yl)ethanamine have shown neuroprotective effects. For instance, a scaffold-hopping strategy identified novel antidepressant agents that displayed protective effects on neuronal cells under stress conditions. These findings imply that (R)-1-(6-Bromopyridin-2-yl)ethanamine could possess similar neuroprotective properties, warranting further investigation into its potential as an antidepressant .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of related pyridine derivatives suggest that (R)-1-(6-Bromopyridin-2-yl)ethanamine may exhibit antibacterial properties. The presence of the bromine atom in the structure is believed to enhance its antimicrobial efficacy against various pathogens .
Research Findings and Case Studies
Properties
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDIWDWDZYHOJ-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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